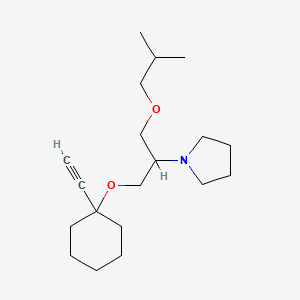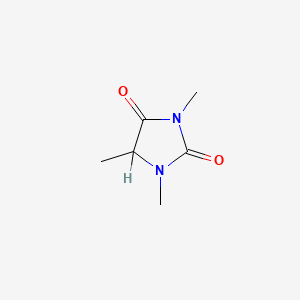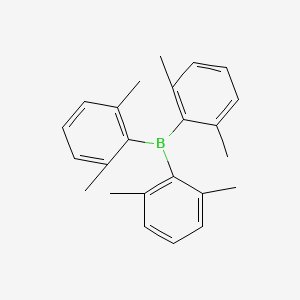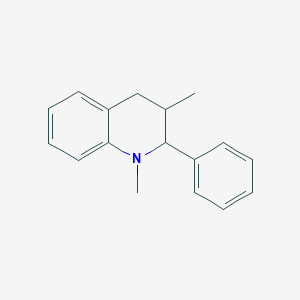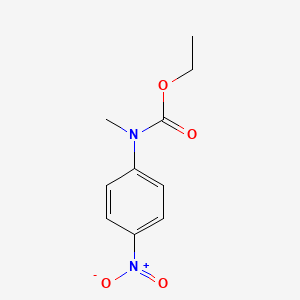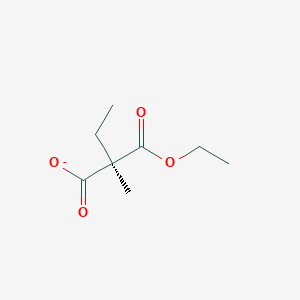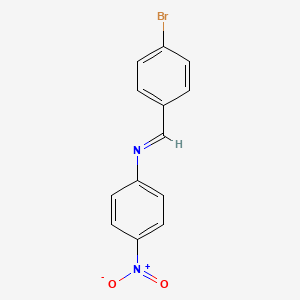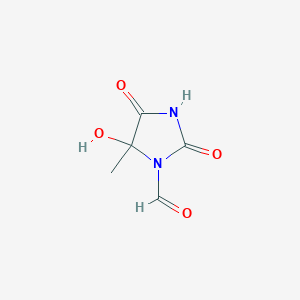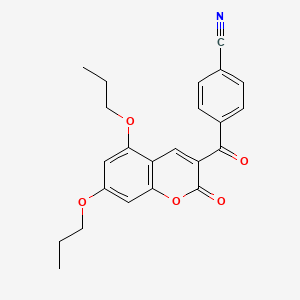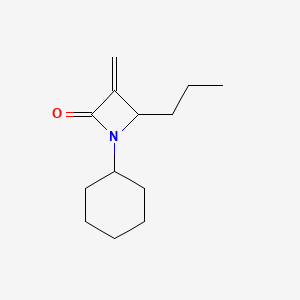![molecular formula C34H46BrO2P B14437337 Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide CAS No. 78009-99-1](/img/structure/B14437337.png)
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide is an organic compound with the molecular formula C22H24BrO2P. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role in the preparation of fluorescent probes and its use in catalytic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide typically involves the following steps:
Reaction of Triphenylphosphine with Brominating Agents: Triphenylphosphine is reacted with brominating agents such as bromine or hydrogen bromide to form triphenylphosphonium bromide.
Formation of the Dioxolane Ring: The triphenylphosphonium bromide is then reacted with 1,3-dioxolane derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide has several scientific research applications:
Fluorescent Probes: Used in the preparation of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione.
Antitumor Agents: Utilized in the synthesis of antitumor agents and regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization.
Wirkmechanismus
The mechanism of action of Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it inhibits calmodulin kinase II by binding to its active site, thereby preventing the phosphorylation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Similar in structure and used in similar applications.
Triphenylphosphonium bromide: A simpler compound used as a precursor in the synthesis of more complex phosphonium salts.
Uniqueness
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide is unique due to its specific dioxolane ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as fluorescent probe preparation and catalytic reactions .
Eigenschaften
CAS-Nummer |
78009-99-1 |
|---|---|
Molekularformel |
C34H46BrO2P |
Molekulargewicht |
597.6 g/mol |
IUPAC-Name |
7-(2-hexyl-1,3-dioxolan-2-yl)heptyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C34H46O2P.BrH/c1-2-3-4-17-26-34(35-28-29-36-34)27-18-6-5-7-19-30-37(31-20-11-8-12-21-31,32-22-13-9-14-23-32)33-24-15-10-16-25-33;/h8-16,20-25H,2-7,17-19,26-30H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RDFRVDXBTQSCBY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC1(OCCO1)CCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


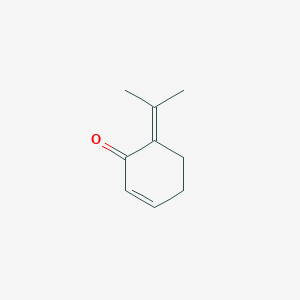
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

